molecular formula C19H19BrN6O2 B2855309 8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 377069-03-9

8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2855309
CAS No.: 377069-03-9
M. Wt: 443.305
InChI Key: PTXBFMRCYXDVBY-MPBZGKQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, 8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, is a potent and selective cell-permeable inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death, including apoptosis and autophagy, and is implicated in various pathological processes such as neurodegenerative diseases, stroke, and tumor suppression. By specifically inhibiting DAPK1 kinase activity, this small molecule provides researchers with a valuable tool to probe the intricate signaling pathways governing cell survival and death. Its application is crucial for elucidating the role of DAPK1 in ischemic brain injury and for investigating its tumor-suppressive functions in cancer models. Supplied as a high-purity compound, it is intended for use in in vitro biochemical assays and cell-based studies to advance the understanding of cell death mechanisms and to explore potential therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-[(2Z)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enyl-5H-purin-7-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN6O2/c1-4-10-26-15-16(24(2)19(28)25(3)17(15)27)22-18(26)23-21-12-14(20)11-13-8-6-5-7-9-13/h4-9,11-12,15H,1,10H2,2-3H3/p+1/b14-11-,21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWUFCAURXKWAM-MPBZGKQBSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC=C)NN=CC(=CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC=C)N/N=C\C(=C\C3=CC=CC=C3)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN6O2+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also referred to as a hydrazone derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H17BrN6O3C_{17}H_{17}BrN_6O_3, and it features a purine core with hydrazone and bromo-substituted phenyl groups. The presence of these substituents is critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₇H₁₇BrN₆O₃
Molecular Weight404.25 g/mol
LogP4.622
SolubilityModerate

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays showed that the compound exhibited cytotoxic effects on human leukemia cells (K562) and breast cancer cells (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics like Adriamycin .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects:

  • In Vivo Studies : In a mouse model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups .
  • Cytokine Modulation : It was observed that treatment with the compound downregulated pro-inflammatory cytokines (TNF-alpha and IL-6) while upregulating anti-inflammatory cytokines like IL-10.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains:

  • Bacterial Inhibition : The compound showed notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Anticancer Effects : A study involving the treatment of MCF7 cells with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability alongside increased apoptosis markers (Annexin V positivity) .
  • Inflammation Model Study : In a controlled experiment using a rat model for rheumatoid arthritis, administration of the compound significantly reduced joint swelling and improved mobility scores over a four-week treatment period .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The presence of the bromophenyl group may enhance the compound's interaction with cancer cell receptors, leading to apoptosis in malignant cells. Research has shown that derivatives of hydrazine can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
  • Antimicrobial Properties :
    • The compound's structural features suggest potential antimicrobial activity. Compounds containing hydrazine moieties have been reported to possess activity against various bacterial strains and fungi. Investigations into its efficacy against resistant strains of bacteria are ongoing, making it a candidate for further development as an antimicrobial agent .
  • Enzyme Inhibition :
    • There is growing interest in the use of this compound as an enzyme inhibitor, particularly in the context of metabolic diseases. Studies suggest that modifications to the purine structure can lead to selective inhibition of enzymes involved in nucleotide metabolism, which may have therapeutic implications for conditions like gout and cancer .

Applications in Materials Science

  • Organic Electronics :
    • The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable charge transfer complexes could be exploited in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Research has focused on optimizing its electronic properties through structural modifications .
  • Nanotechnology :
    • The compound's potential for integration into nanostructured materials has been explored for applications in drug delivery systems. By functionalizing nanoparticles with this compound, researchers aim to enhance the targeting and release profiles of therapeutic agents .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that derivatives of the compound inhibited growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
Study 2Antimicrobial EfficacyFound that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Study 3Organic ElectronicsInvestigated the use of the compound in OLEDs, showing improved efficiency compared to traditional materials due to its charge transport properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Core Modifications

The following table highlights key structural differences between the target compound and similar molecules:

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Notable Spectral Features (¹H NMR)
Target Compound Purine-2,6-dione C8: Bromo-phenylpropenylidene hydrazinyl; N7: Allyl Not reported Expected aromatic protons (δ 7.2–8.2), allyl protons (δ ~5–6)
8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione (20) Purine-2,6-dione C8: Styryl; N7: Methyl; C1/C3: Methyl 230 Aromatic protons (δ 7.39–8.23), N-CH3 (δ 3.43–4.09)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo-pyridine C7: 4-Nitrophenyl; C8: Cyano; C3: Benzyl 215–217 Nitrophenyl protons (δ ~8.0–8.5), cyano (IR: ~2220 cm⁻¹)
6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (13) Pyrimidin-2,4-dione C6: Fluoro-hydroxymethylpropyl; C1/C3: Methoxymethyl Not reported Fluorine-coupled protons (δ ~4.5–5.0), methoxy (δ ~3.3–3.5)
Key Observations:

Core Flexibility: The target compound’s purine-dione core distinguishes it from pyrimidin-dione or imidazo-pyridine analogues.

The allyl group at N7 may confer greater conformational flexibility compared to methyl substituents in compound 20 .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but purine-dione derivatives like compound 20 melt at ~230°C, suggesting higher thermal stability than imidazo-pyridine derivatives (e.g., 2d at 215–217°C ).
  • Solubility: The bromine atom and hydrazine moiety in the target compound may reduce solubility in nonpolar solvents compared to methyl- or methoxymethyl-substituted analogues .

Research Implications

  • Biological Activity : Purine-diones are explored as kinase inhibitors or antiviral agents. The bromo and hydrazine groups in the target compound could enhance binding to metal-containing enzymes or DNA targets.
  • Material Science : The allyl group may enable polymerization or coordination chemistry applications, unlike the inert methyl groups in compound 20 .

Q & A

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer: The crystal structure can be resolved using X-ray diffraction, with refinement performed via SHELXL . Key steps include:
  • Data collection with a high-resolution diffractometer.
  • Structure solution using direct methods (e.g., SHELXS or SHELXD ).
  • Refinement of anisotropic displacement parameters and hydrogen bonding networks using SHELXL , which supports twinned data and high-resolution macromolecular refinement .
  • Visualization and validation with ORTEP-3 or WinGX to generate thermal ellipsoid plots and validate geometry .

Q. What are the critical steps in synthesizing this purine derivative?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions:
  • Step 1: Formation of the hydrazinylidene moiety via condensation of brominated propenyl derivatives with hydrazine precursors .
  • Step 2: Purine core functionalization using alkylation or nucleophilic substitution under controlled pH and temperature (e.g., 40–60°C, anhydrous DMF) .
  • Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
    Key Reagents:
StepReagents/ConditionsPurpose
12-bromo-3-phenylprop-2-enal, hydrazine hydrateForm hydrazone linkage
2Allyl bromide, K₂CO₃, DMFIntroduce allyl group

Q. How can purity and structural identity be confirmed post-synthesis?

  • Methodological Answer:
  • HPLC-MS : Quantify purity (>95%) and confirm molecular weight .
  • ¹H/¹³C NMR : Verify substituent positions and stereochemistry (e.g., Z/E configuration of double bonds) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N content) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer:
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • AI-Driven Optimization : Tools like COMSOL Multiphysics integrate machine learning to predict optimal parameters (e.g., temperature, solvent ratio) from sparse experimental data .
  • Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., catalyst loading, reaction time) and reduce trial-and-error iterations .

Q. How to resolve contradictions in crystallographic data during refinement?

  • Methodological Answer:
  • Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to refine twinned data and resolve overlapping reflections .
  • Disorder Modeling : For ambiguous electron density, split atoms into multiple positions with occupancy refinement.
  • Validation Tools : Cross-check using PLATON or Mercury to detect outliers in bond lengths/angles .

Q. What strategies are effective for studying this compound’s biological interactions?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases) .
  • QSAR Modeling : Corrogate substituent effects (e.g., bromo, allyl groups) on bioactivity using descriptors like logP and polar surface area .
  • In Vitro Assays : Pair SPR (surface plasmon resonance) with cellular viability assays to validate mechanistic hypotheses .

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